4,5-Diamino-2,2-bipyridine
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Overview
Description
4,5-Diamino-2,2-bipyridine is an organic compound with the chemical formula C10H10N4. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of amino groups at the 4 and 5 positions of the bipyridine structure makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,2-bipyridine typically involves the reduction of 4,5-dinitro-2,2-bipyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid . The reaction conditions generally require a controlled temperature and pressure to ensure the complete reduction of nitro groups to amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium on carbon catalyst to achieve efficient reduction. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2,2-bipyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5-dinitro-2,2-bipyridine.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Diamino-2,2-bipyridine primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine structure can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. In biological systems, the chelation of metal ions can help regulate their concentrations and prevent metal-induced toxicity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with no amino groups, commonly used as a ligand in coordination chemistry.
4,4’-Diamino-2,2’-bipyridine: Similar to 4,5-Diamino-2,2-bipyridine but with amino groups at the 4 and 4’ positions.
3,3’-Diamino-2,2’-bipyridine: Another derivative with amino groups at the 3 and 3’ positions, known for its metal chelation properties.
Uniqueness
This compound is unique due to the specific positioning of its amino groups, which can influence its coordination chemistry and reactivity. This positioning allows for the formation of distinct metal complexes and can affect the compound’s electronic properties, making it suitable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-(4-aminopyridin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-7-3-4-13-10(5-7)9-2-1-8(12)6-14-9/h1-6H,12H2,(H2,11,13) |
InChI Key |
NMDHNTARELAJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NC=CC(=C2)N |
Origin of Product |
United States |
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